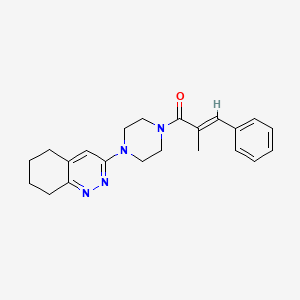

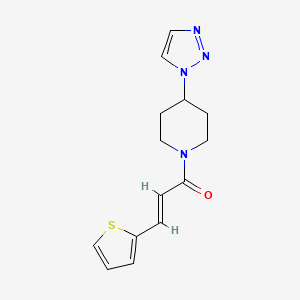

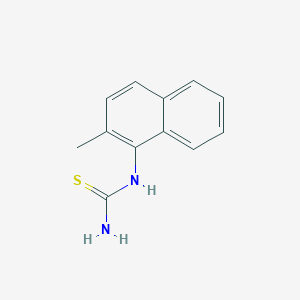

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Applications De Recherche Scientifique

Syntheses and Crystal Structures

Research has been conducted on closely related novel chalcones, including derivatives of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. These compounds were synthesized by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones. The structural analysis revealed chair conformations of piperidine rings and planar thiophene rings. These structures are notable for their absence of classical hydrogen bonds, but they feature non-classical hydrogen bonding interactions, as well as π···π interactions (Parvez et al., 2014).

NMR Characteristics and Conformational Analysis

Another study focused on the NMR characteristics and conformational analysis of derivatives of (E)-1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)prop-2-en-1-one. This research provided detailed spectral assignments and conformational insights, essential for understanding the molecular behavior of these compounds (Zheng Jin-hong, 2011).

Fungicidal Activity

In the realm of agriculture, certain derivatives of the compound have shown promising fungicidal activity. A study synthesizing novel derivatives found that some compounds exhibited moderate to excellent fungicidal activity against specific pathogens, indicating potential agricultural applications (Mao et al., 2013).

Antimicrobial Studies

Research has also been conducted on triazole-thiazolidine clubbed heterocyclic compounds, which include derivatives of this compound, for their antimicrobial properties. These studies have shown promising results in antimicrobial behavior, suggesting potential applications in pharmaceuticals and healthcare (Rameshbabu et al., 2019).

Anti-Arrhythmic Activity

The compound's derivatives have also been researched for their potential anti-arrhythmic activity. A study involving the synthesis of piperidine-based derivatives showed that some of these compounds had significant anti-arrhythmic properties, indicating potential therapeutic uses in cardiology (Abdel‐Aziz et al., 2009).

Anti-Cancer Activity

Additionally, derivatives of this compound have been investigated for their potential anti-cancer properties. A study on molecular docking and stability analyses of benzimidazole derivatives, which include triazole structures similar to this compound, suggested potential as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).

Antifungal Agents

Finally, the compound's derivatives have been explored as antifungal agents. A study synthesized novel oxadiazoles bearing 1,2,3-triazole and piperidine rings, showing significant antifungal activities against various fungi, highlighting potential applications in treating fungal infections (Sangshetti & Shinde, 2011).

Propriétés

IUPAC Name |

(E)-3-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c19-14(4-3-13-2-1-11-20-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h1-4,7,10-12H,5-6,8-9H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKTVWSFNOJEL-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)